

Maxacalcitol as a vitamin D receptor agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Maxacalcitol**

Cat. No.: **B1258418**

[Get Quote](#)

An In-depth Technical Guide to **Maxacalcitol** as a Vitamin D Receptor Agonist

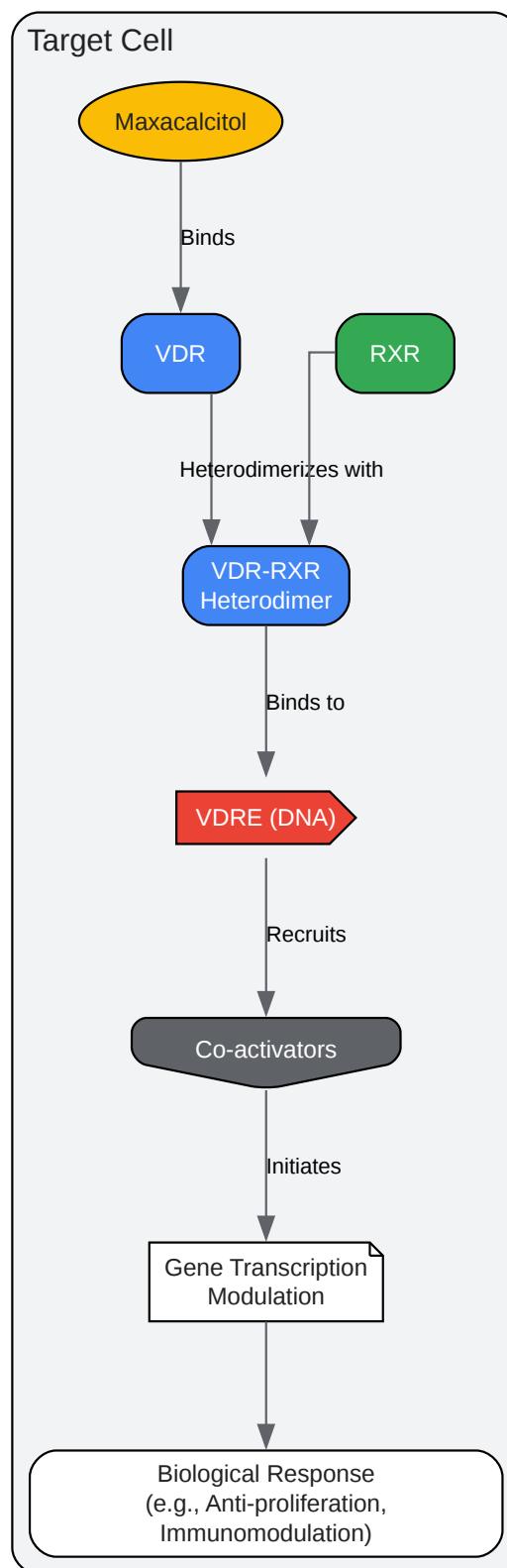
Introduction

Maxacalcitol, also known by its chemical name 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol, the active form of vitamin D3.^[1] Developed by Chugai Pharmaceutical Co., Ltd., it is a potent Vitamin D Receptor (VDR) agonist used primarily in the topical treatment of psoriasis and intravenously for secondary hyperparathyroidism in patients with chronic kidney disease.^{[2][3]} As a VDR agonist, **maxacalcitol** modulates the transcription of numerous target genes, exerting significant effects on calcium and phosphate metabolism, cellular differentiation and proliferation, and immune responses.^{[2][4]} Compared to the endogenous ligand calcitriol, **maxacalcitol** exhibits a favorable therapeutic profile, including a reduced calcemic effect in certain applications, making it a valuable agent in its indicated fields.^{[1][3][5]}

Chemical and Physical Properties

Maxacalcitol is a secosteroid, belonging to the vitamin D3 and derivatives class.^[6] Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
Chemical Name	(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol	[1]
Synonyms	22-oxacalcitriol, OCT, Oxarol, Prezios	[2] [6] [7]
Molecular Formula	C ₂₆ H ₄₂ O ₄	[6] [8] [9]
Molecular Weight	418.6 g/mol	[1] [6] [10]
CAS Number	103909-75-7	[6] [7]


Mechanism of Action: VDR Agonism

Maxacalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[\[1\]](#)[\[4\]](#) The binding initiates a cascade of molecular events that modulate the expression of target genes.

The canonical genomic signaling pathway is as follows:

- Ligand Binding: **Maxacalcitol** enters the target cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus.[\[1\]](#)[\[4\]](#)
- Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[\[4\]](#)[\[11\]](#)
- VDRE Binding: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[\[4\]](#)[\[11\]](#)

- Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modifies the rate of transcription of VDR-responsive genes, leading to the observed physiological effects.[12]

[Click to download full resolution via product page](#)

Maxacalcitol genomic signaling pathway via the Vitamin D Receptor.

Biological and Therapeutic Effects

Regulation of Cell Proliferation and Differentiation

Maxacalcitol is a potent regulator of cellular growth and differentiation, which is the basis for its use in psoriasis, a condition characterized by keratinocyte hyperproliferation.^{[2][13]} In vitro studies have shown that **maxacalcitol** inhibits the proliferation of human keratinocytes in a dose-dependent manner, with higher pharmacological doses ($\geq 10^{-8}$ M) being inhibitory.^{[1][14]} Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of other vitamin D analogs like calcipotriol and tacalcitol.^{[15][16][17]}

Immunomodulatory Effects

The VDR is expressed in various immune cells, including T-lymphocytes and dendritic cells.^[14] **Maxacalcitol** leverages this to exert immunomodulatory effects. In animal models of psoriasis, **maxacalcitol** treatment has been shown to downregulate the expression of pro-inflammatory cytokines central to the disease's pathogenesis, including IL-17A, IL-17F, IL-22, and IL-23.^{[1][18]} Furthermore, it promotes an anti-inflammatory environment by inducing regulatory T cells (Tregs) and increasing the expression of the anti-inflammatory cytokine IL-10.^[18]

Regulation of Parathyroid Hormone and Mineral Homeostasis

In patients with chronic kidney disease, impaired vitamin D activation leads to secondary hyperparathyroidism (sHPT).^[3] **Maxacalcitol** effectively addresses this by binding to VDRs in the parathyroid gland, which suppresses the synthesis and secretion of parathyroid hormone (PTH).^{[3][4]} This action helps to normalize serum calcium and phosphate levels, mitigating complications such as renal osteodystrophy.^{[4][19]} **Maxacalcitol** has demonstrated a strong suppressive effect on PTH with less calcemic action compared to calcitriol, which is a significant clinical advantage.^{[3][20]}

Quantitative Data Summary

Pharmacokinetic Parameters

Parameter	Value / Observation	Condition	Reference(s)
Half-life (t _{1/2})	~5 hours	Intravenous administration in healthy and SHPT patients	[21]
Cmax	750 pg/mL	Single intraperitoneal administration of 10 µg in PD patients	[22]
Time to Steady State (Skin)	4 hours (ointment), 6 hours (lotion)	Topical application on healthy subjects	[23]
Metabolism	Metabolized by CYP3A4 and CYP24 in the liver	Systemic	[21]

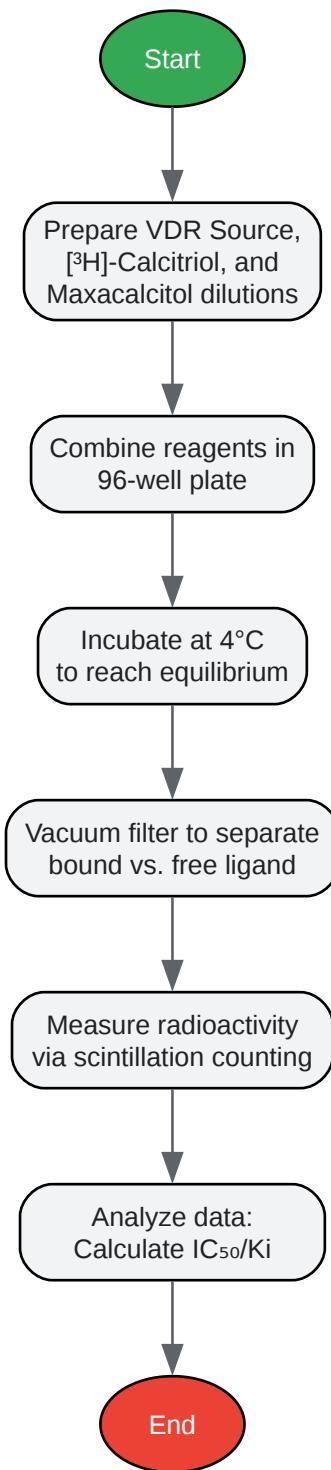
In Vitro and Clinical Efficacy

Parameter	Value / Observation	Model / Study Type	Reference(s)
Anti-proliferative Potency	~10 times greater than calcipotriol and tacalcitol	In vitro keratinocyte proliferation assay	[15][16]
Maximal Anti-proliferative Efficacy	Observed at a concentration of 10^{-7} M	In vitro study on normal human keratinocytes	[1]
Optimal Topical Concentration (Psoriasis)	25 µg/g ointment	Phase II, double-blind, randomized clinical trial	[15][16][24]
Clinical Response (Psoriasis)	55% of subjects achieved marked improvement or clearance at 8 weeks with 25 µg/g ointment applied once daily	Phase II clinical trial vs. calcipotriol (46% response) and placebo	[15][16][24]
PTH Suppression (sHPT)	>60% of patients achieved >30% decrease in intact PTH from baseline with long-term treatment (up to 1 year)	Clinical study in uremic patients with sHPT	[20]

Detailed Experimental Protocols

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of **maxacalcitol** for the VDR by measuring its ability to displace a radiolabeled VDR ligand.[25]


Materials:

- Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR (e.g., from MCF-7 cells).[25]

- Radioligand: [³H]-calcitriol (high specific activity).[25]
- Competitor: **Maxacalcitol**, serially diluted.
- Non-specific Binding Control: 1000-fold excess of unlabeled calcitriol.[25]
- Assay Buffer: Tris-HCl based buffer containing stabilizers.[25]
- Separation System: Glass fiber filters and a vacuum filtration manifold.[25]
- Detection: Liquid scintillation counter.[25]

Methodology:

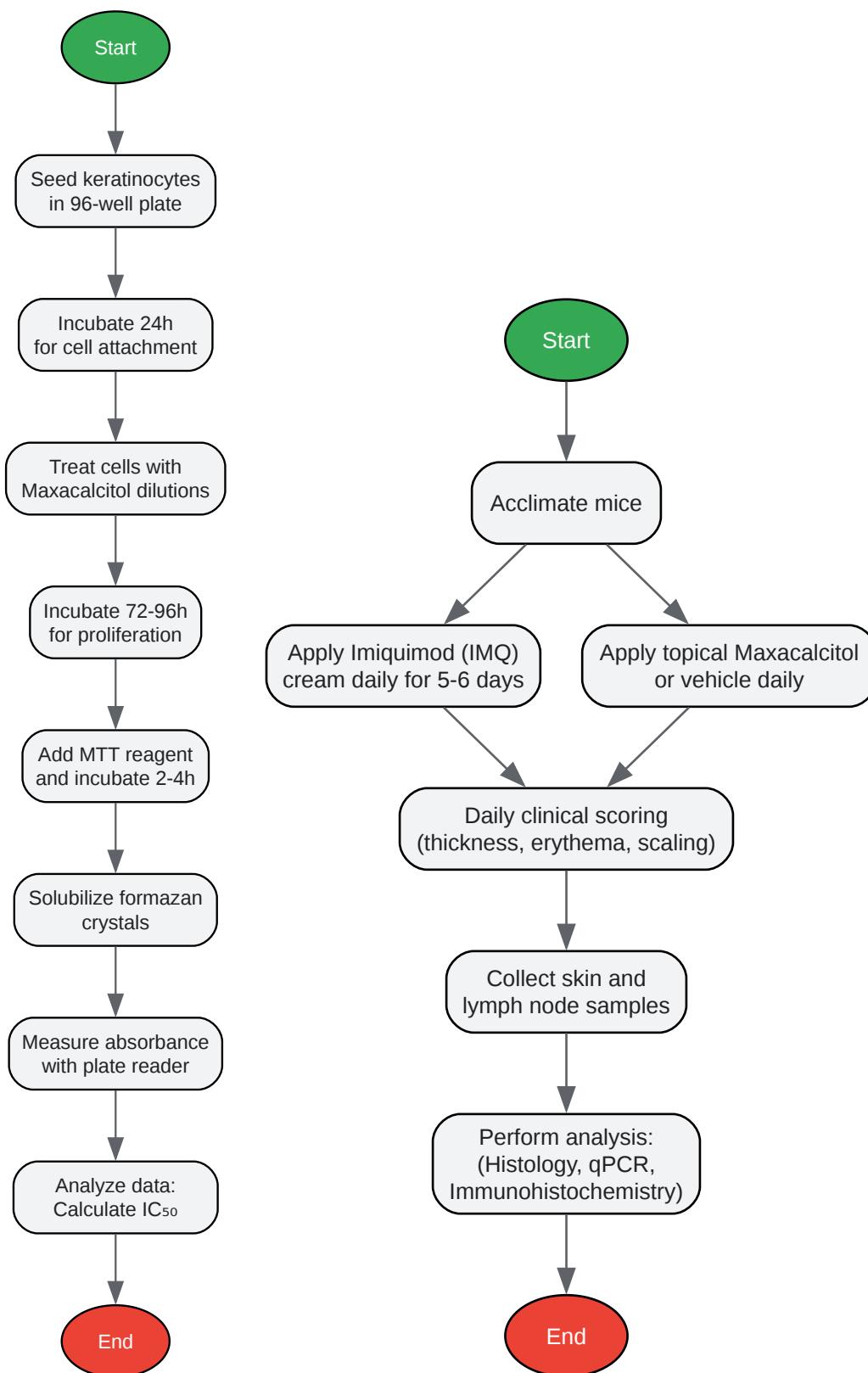
- Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to pellet cellular debris and use the supernatant containing the receptor.[25]
- Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of **maxacalcitol**. Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + excess unlabeled calcitriol).[25]
- Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with cold assay buffer.[25]
- Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[25]
- Data Analysis: Calculate Specific Binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of **maxacalcitol**. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).[25]

[Click to download full resolution via product page](#)

Workflow for a VDR competitive radioligand binding assay.

Keratinocyte Proliferation Assay (MTT-based)

This assay measures the anti-proliferative effect of **maxacalcitol** on keratinocytes by quantifying metabolic activity, which correlates with cell number.[26]


Materials:

- Cells: Normal Human Epidermal Keratinocytes (NHEK).
- Culture Medium: Keratinocyte Growth Medium.
- Test Compound: **Maxacalcitol**, serially diluted in culture medium.
- Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilizing Agent: DMSO or a detergent solution.
- Instrumentation: 96-well plate reader.

Methodology:

- Cell Plating: Seed keratinocytes into a 96-well plate at a density of 2,000-5,000 cells per well.[26]
- Attachment: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[26]
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of **maxacalcitol** or vehicle control.
- Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 72 to 96 hours).[26]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition. Plot the inhibition percentage against the log concentration of **maxacalcitol** to calculate the IC₅₀ value.[27]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. What is Maxacalcitol used for? synapse.patsnap.com
- 3. [Maxacalcitol, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. What is the mechanism of Maxacalcitol? synapse.patsnap.com
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS precision.fda.gov
- 10. GSRS gsrs.ncats.nih.gov
- 11. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. benchchem.com [benchchem.com]
- 13. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 15. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]

- 18. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct maxacalcitol injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical effects of maxacalcitol on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 22. Pharmacokinetics of calcitriol and maxacalcitol administered into peritoneal dialysate bags in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Maxacalcitol as a vitamin D receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258418#maxacalcitol-as-a-vitamin-d-receptor-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com